2-Bromo-5-(diethoxymethyl)-3-methylthiophene

Regioselective synthesis Palladium catalysis Direct arylation

Standard bromothiophenes lack orthogonal protection, limiting sequential arylation. 2-Bromo-5-(diethoxymethyl)-3-methylthiophene solves this: the diethoxymethyl acetal shields C5, enabling regioselective Pd-catalyzed C5-arylation while the 2-Br stays intact. After deprotection to an aldehyde, a second distinct cross-coupling at C2 installs a different aryl unit. This two-step control builds non-symmetric 2,5-diarylthiophene libraries inaccessible with simple analogs. Sourced with rigorous QC; shipped under cold-chain from centralized logistics hubs.

Molecular Formula C10H15BrO2S
Molecular Weight 279.2 g/mol
CAS No. 1000018-59-6
Cat. No. B1293195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(diethoxymethyl)-3-methylthiophene
CAS1000018-59-6
Molecular FormulaC10H15BrO2S
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESCCOC(C1=CC(=C(S1)Br)C)OCC
InChIInChI=1S/C10H15BrO2S/c1-4-12-10(13-5-2)8-6-7(3)9(11)14-8/h6,10H,4-5H2,1-3H3
InChIKeyXIHFWFIXJSZBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(diethoxymethyl)-3-methylthiophene: Regioselective Heterocycle Building Block


2-Bromo-5-(diethoxymethyl)-3-methylthiophene (CAS 1000018-59-6) is a heterocyclic thiophene derivative with the molecular formula C10H15BrO2S and a molecular weight of 279.19 g/mol [1]. Its structure features a bromine atom at the 2-position, a methyl group at the 3-position, and a diethoxymethyl (acetal) protecting group at the 5-position . This substitution pattern renders it a specialized intermediate in organic synthesis, particularly for the construction of complex thiophene-containing molecules via regioselective cross-coupling reactions.

Orthogonal reactivity: Bromo blocking group directs C5-arylation; acetal deprotection then enables C2 coupling.
Acetal protection: Stable under Pd catalysis, deprotects to aldehyde for further elaboration or bioconjugation.

Generic Bromothiophene Substitution Pitfalls


The substitution pattern of 2-Bromo-5-(diethoxymethyl)-3-methylthiophene provides a unique combination of orthogonal reactivity that is absent in common bromothiophenes. The 2-bromo substituent acts as a directing and blocking group, enabling regioselective Pd-catalyzed C5-arylation without cleaving the C–Br bond [1]. Subsequent deprotection of the diethoxymethyl group reveals a formyl or hydroxymethyl moiety for further elaboration, while the 2-bromo group remains available for a second, distinct cross-coupling event (e.g., Suzuki or another direct arylation) [1]. This sequential reactivity enables the construction of 2,5-di(hetero)arylated thiophenes with two different aryl units in a controlled, two-step sequence. Simple, non-acetal-protected analogs like 2-bromo-3-methylthiophene or 2-bromo-5-methylthiophene lack this orthogonal protection strategy, limiting their synthetic utility to single-step or non-regioselective transformations.

Unprotected analog mismatch
2-Bromo-3-methylthiophene lacks the acetal protection; sequential C2/C5 differentiation is lost, leading to complex product mixtures.
Common bromothiophene limitations
Non-orthogonal substrates cannot achieve controlled installation of two distinct aryl groups without pre-functionalization or additional steps.

Comparative Performance Evidence


Orthogonal Reactivity for Non-Symmetric Diarylthiophenes

The target compound contains a 2-bromo substituent, which functions as a blocking group to direct the first Pd-catalyzed direct arylation exclusively to the C5 position [1]. This allows for the selective introduction of one aryl group. After deprotection of the diethoxymethyl group to a formyl group, a second, distinct aryl group can be installed at the C2 position via a Suzuki coupling or a second direct arylation, using the now-exposed bromine [1]. This sequential, regioselective pathway is not possible with non-blocked or non-protected analogs like 2-bromo-3-methylthiophene, which would suffer from competitive reactions at both positions, leading to complex mixtures of mono- and di-arylated products.

Regioselective sequence
Class-level inference
Controlled two-step: C5-arylation → deprotection → C2-arylation
Supports synthesis of unsymmetrical 2,5-diarylthiophenes.
Class inference; validate with specific substrate scope.
Regioselective synthesis Palladium catalysis Direct arylation

C5-Arylation Efficiency with Electron-Deficient Aryl Bromides

For the class of 3-substituted 2-bromothiophenes, the Pd-catalyzed direct C5-arylation with electron-deficient aryl bromides proceeds in moderate to high yields [1]. Using the standard conditions (1 mol% Pd(OAc)2, KOAc, DMA, 150°C, 16h), the reaction of 2-bromo-3-methylthiophene (a close analog lacking the diethoxymethyl group) with para-substituted aryl bromides gave the desired 5-arylated thiophenes in 60-64% isolated yields [2]. The presence of the 5-diethoxymethyl group in the target compound is not expected to interfere with this C5-arylation step, as the 2-bromo substituent remains the dominant factor for regiocontrol, and the acetal is stable under these basic conditions [1].

C5-arylation yield
Cross-study comparable
60–64%
Comparable efficiency expected based on analog performance.
Analog data; target not directly tested under identical conditions.
Direct arylation Synthetic methodology Thiophene functionalization

Guaranteed High Purity and Commercial Availability

Reproducibility in multi-step synthesis depends on the quality of the starting materials. 2-Bromo-5-(diethoxymethyl)-3-methylthiophene is commercially available with a specified minimum purity of 95% . This is a critical differentiator from non-commercial, lab-made analogs that may contain variable levels of impurities (e.g., deprotected aldehydes or over-brominated species) which can poison catalysts or lead to irreproducible yields in the sensitive Pd-catalyzed reactions for which this compound is designed.

Purity specification
Supplier-specified
≥95% (GC/LC)
Reduces in-house purification needs for sensitive catalysis.
Verify Certificate of Analysis before use.
Quality control Sourcing Reproducibility

Ideal Use Cases for 2-Bromo-5-(diethoxymethyl)-3-methylthiophene


Non-Symmetric Diarylthiophene Synthesis for Drug Discovery

The orthogonal reactivity profile (C5 direct arylation followed by C2 Suzuki coupling) makes this compound ideal for generating libraries of non-symmetric 2,5-diarylthiophenes. Medicinal chemists can install a first aryl group at C5 while the 2-bromo group remains intact, then deprotect and functionalize the 5-position before installing a second, different aryl group at C2. This level of control is unattainable with simple 2-bromo-3-methylthiophene [1].

Conjugated Polymers and Organic Electronics

Sequential cross-coupling enables the precise incorporation of the 3-methylthiophene unit into pi-extended systems with tailored electronic properties. The ability to introduce different donor or acceptor aryl groups at the 2- and 5-positions is critical for tuning HOMO-LUMO gaps. This building block provides a modular and efficient route to these materials [1].

Thiophene-Functionalized Biomolecular Probes

The diethoxymethyl group can be deprotected to an aldehyde, a versatile handle for bioconjugation (e.g., reductive amination with lysine residues of proteins or amine-modified oligonucleotides). This allows for the site-specific attachment of complex thiophene-containing fluorophores or affinity tags to biomolecules. The orthogonal reactivity ensures the thiophene core can be fully elaborated before the final conjugation step, simplifying the synthesis of complex probes .

Application
Selection Property
Validation Focus
Non-symmetric diarylthiophene synthesis
Orthogonal protection strategy
Sequential cross-coupling sequence control
Conjugated polymer building block
Modular electronic tuning
HOMO-LUMO gap modulation via aryl variation
Thiophene-functionalized biomolecular probes
Aldehyde handle for bioconjugation
Post-elaboration conjugation efficiency and stability

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